3-Iodopyridine-2-carbonitrile

描述

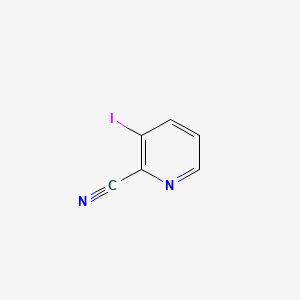

3-Iodopyridine-2-carbonitrile is a chemical compound characterized by the presence of an iodine atom and a cyano group attached to a pyridine ring

化学反应分析

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Medicinal Chemistry

One of the primary applications of 3-iodopyridine-2-carbonitrile lies in its role as a building block for the synthesis of biologically active compounds.

Kinase Inhibitors

Recent studies have highlighted the use of this compound in the development of kinase inhibitors through palladium-catalyzed C–H arylation reactions. For instance, it has been employed to synthesize thiazolo[5,4-f]quinazolin-9-ones, which exhibit nanomolar IC₅₀ values against various kinases such as DYRK1A and GSK3 .

Table 1: Examples of Kinase Inhibitors Derived from this compound

| Compound Name | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Thiazolo[5,4-f]quinazolin-9-one | DYRK1A | <10 |

| Thiazolo[5,4-f]quinazolin-9-one | GSK3 | <50 |

Antitumor Activity

Additionally, derivatives of this compound have shown potential as antitumor agents. For example, one study reported the synthesis of a compound that selectively coupled with an amine to yield a product with promising antitumor activity .

Organic Synthesis

This compound serves as an effective reagent in various organic synthesis methodologies.

C–N Coupling Reactions

The compound is particularly useful in palladium-catalyzed C–N cross-coupling reactions, which are essential for forming C–N bonds in anilines and their derivatives. This method facilitates the synthesis of complex heterocycles and biologically relevant molecules .

Table 2: Summary of C–N Coupling Reactions Involving this compound

| Substrate Used | Reaction Type | Yield (%) |

|---|---|---|

| Aniline | N-Arylation | 70 |

| Allylamine | N-Arylation | 35 |

Aminocarbonylation Reactions

Moreover, it has been utilized in aminocarbonylation reactions to produce amides from aryl halides, showcasing its versatility as a coupling partner in various synthetic pathways .

Materials Science

In materials chemistry, this compound is employed to synthesize functionalized polymers and materials.

Polymer Synthesis

The compound can be used to create self-repairing and stimuli-responsive polymers by acting as a monomer in polymerization reactions. This application highlights its potential in advanced material design .

Table 3: Applications in Polymer Synthesis

| Polymer Type | Functionality |

|---|---|

| Self-repairing polymers | Stimuli-responsive |

| Dendritic polymers | Solvatochromic chromophores |

相似化合物的比较

Conclusion

3-Iodopyridine-2-carbonitrile is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover even more applications for this intriguing compound.

生物活性

3-Iodopyridine-2-carbonitrile is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an iodine atom and a carbonitrile group. Its molecular formula is C_6H_4N_2I, and it has significant implications in various chemical reactions, particularly in the context of drug development.

Antimicrobial Activity

Research indicates that derivatives of 3-iodopyridine compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against a range of bacteria, suggesting that structural modifications can enhance their activity .

Table 1: Antimicrobial Activity of 3-Iodopyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. A recent investigation revealed that certain derivatives could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study: Anticancer Effects

In a study involving human cancer cell lines, this compound exhibited significant cytotoxicity, with IC_50 values ranging from 10 to 20 µM across different cancer types. This suggests a promising avenue for further exploration in cancer therapeutics.

Neuropharmacological Effects

This compound has been identified as a potential modulator of neurotransmitter systems. Research indicates that it may act as a positive allosteric modulator at GABA_A receptors, which are critical in regulating neuronal excitability . This property could be leveraged in developing treatments for neurological disorders.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in pharmacology:

- Cytotoxicity Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Neuropharmacological Modulation : By enhancing GABA_A receptor activity, it may help alleviate symptoms associated with anxiety and seizure disorders.

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. The ability to modify the carbonitrile group opens up possibilities for developing new derivatives with enhanced biological activities .

Table 2: Synthesis Methods for 3-Iodopyridine Derivatives

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Pd-Catalyzed Coupling | Temperature: 100°C; Time: 12h | 85 |

| Nucleophilic Substitution | Temperature: Room Temp; Time: 24h | 70 |

属性

IUPAC Name |

3-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGCCSFZCRVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479397 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-52-4 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。